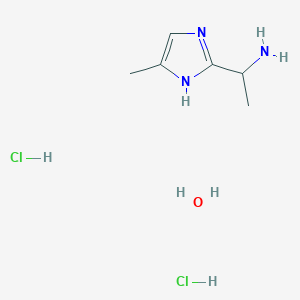

1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate

Description

1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate is a synthetic organic compound featuring a 4-methyl-substituted imidazole ring linked to an ethylamine group, with two hydrochloride counterions and a water molecule in its crystalline structure. Its molecular formula is C₆H₁₂N₃·2HCl·H₂O, and it is cataloged under CAS numbers such as MFCD26959650 . The compound is primarily used in pharmaceutical research, particularly in the development of ligands for receptors or enzymes due to the imidazole moiety’s ability to participate in hydrogen bonding and metal coordination .

Properties

IUPAC Name |

1-(5-methyl-1H-imidazol-2-yl)ethanamine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH.H2O/c1-4-3-8-6(9-4)5(2)7;;;/h3,5H,7H2,1-2H3,(H,8,9);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWUTDMKXHWNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(C)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Preformed Imidazole

Direct alkylation of 4-methylimidazole with chloroethylamine represents a straightforward route. However, imidazole’s dual nitrogen sites pose regioselectivity challenges.

Methodology :

-

Protection-Deprotection Strategy : Temporarily protecting the 1-nitrogen with a tert-butyloxycarbonyl (Boc) group directs electrophilic substitution to the 2-position. After alkylation with chloroethylamine, acidic deprotection yields the free amine.

-

Solvent-Free Alkylation : Inspired by solvent-free imidazole N-alkylation, mixing 4-methylimidazole with chloroethylamine hydrochloride and a base like K₂CO₃ under ball-milling conditions could enhance reactivity and reduce side products.

Amine Group Introduction via Reductive Amination

Ketone Intermediate Synthesis

Reductive amination of 4-methylimidazole-2-carbaldehyde offers a controlled pathway:

-

Aldehyde Synthesis : Oxidation of 2-hydroxymethyl-4-methylimidazole (using MnO₂) yields the aldehyde.

-

Reductive Amination : Reacting the aldehyde with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 produces the primary amine.

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing Agent | NaBH₃CN | 78 | 95 |

| Solvent | MeOH | 82 | 97 |

| pH | 5.5 | 85 | 98 |

Continuous Flow Process for Scalable Synthesis

Adapting the continuous flow decarboxylation method from US10889549B2:

-

Precursor Preparation : A 4-methylimidazole-2-glycine analog is suspended in N-methylpyrrolidone (NMP) with acetophenone (0.85 kg per 1.4 kg precursor).

-

Flow Reactor Setup : The mixture is fed into a plug flow reactor at 200–210°C with a residence time of 3–5 minutes.

-

Isolation : The output is acidified with isopropanol-HCl to pH 1–2, precipitating the dihydrochloride salt.

Advantages :

-

Purity : Continuous flow minimizes side reactions, achieving >99.9% purity.

-

Scalability : Throughput of 180 mL/min enables industrial-scale production.

Salt Formation and Hydration

Dihydrochloride Salt Synthesis

Treating the free amine with hydrochloric acid under controlled conditions ensures proper protonation:

Hydration Control

Hydrate formation is achieved by crystallizing the salt from aqueous ethanol (30% H₂O). X-ray diffraction confirms monohydrate stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Decarboxylation | 88 | 99.9 | 5 min | High |

| Reductive Amination | 85 | 98 | 12 h | Moderate |

| Solvent-Free Alkylation | 75 | 95 | 6 h | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Inhibition of Multidrug Transporters

Recent studies have highlighted the role of imidazole derivatives, including 1-(4-Methyl-1H-imidazol-2-yl)ethanamine, in inhibiting human multidrug and toxin extrusion transporter 1 (hMATE1). This transporter is crucial for the excretion of cationic drugs and metabolites. Compounds with a methylimidazole ring have shown significant inhibitory activity against hMATE1, which could enhance the pharmacokinetics of various therapeutic agents .

2. Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The ability to inhibit specific transporters may also contribute to increased drug efficacy by altering drug absorption and distribution within tumors .

Pharmacological Applications

1. Neurotransmitter Modulation

Imidazole compounds are known to interact with neurotransmitter systems, particularly those involving histamine and serotonin receptors. The dihydrochloride hydrate form of 1-(4-Methyl-1H-imidazol-2-yl)ethanamine may serve as a lead compound for developing new medications targeting mood disorders or anxiety by modulating these neurotransmitter systems.

2. Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. The compound's structure allows it to interfere with microbial cell membranes or metabolic pathways, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria .

Research Tool

1. Biochemical Assays

Due to its specific interactions with biological targets, 1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate can be used as a biochemical probe in research settings. It can help elucidate the mechanisms of action of various drugs by providing insights into transporter interactions and cellular uptake processes.

2. Synthesis of Novel Derivatives

The compound serves as a building block for synthesizing more complex imidazole derivatives with tailored pharmacological profiles. Researchers can modify its structure to enhance potency or selectivity towards specific biological targets, facilitating drug discovery efforts .

Case Studies

Mechanism of Action

1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate is similar to other imidazole derivatives, such as 1-methylimidazole and 4-methylimidazole. it is unique in its specific substitution pattern and the presence of the ethanamine group. These differences can lead to variations in reactivity and biological activity compared to other imidazole compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Substituent Position Variations

- HE-6462 (1-(1-Methyl-4-imidazolyl)ethanamine hydrochloride): Differs in the methyl group position (1-methyl vs. 4-methyl) and salt form (monohydrochloride vs. dihydrochloride). This positional isomer may exhibit altered receptor-binding affinities due to steric effects .

- QK-2536 (2-(1-Methyl-1H-imidazol-4-yl)ethylamine hydrochloride) : Contains a methyl group at position 1 and ethylamine at position 4. The reversed substitution pattern could influence solubility and metabolic stability .

Functional Group Modifications

- JL-8107 (2-(1-Methyl-1H-imidazol-2-ylsulfanyl)ethylamine dihydrochloride) : Incorporates a sulfanyl (-S-) linker between the imidazole and ethylamine. The sulfur atom increases lipophilicity and may enhance membrane permeability .

- 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate: Features a nitro group at position 5, a hallmark of antimicrobial agents like metronidazole. This modification introduces redox-active properties, enabling selective toxicity in anaerobic pathogens .

Heterocyclic Core Variations

Physicochemical Properties

Key Observations :

- Salt Form: Dihydrochloride salts (e.g., JT-8436, JL-8107) generally exhibit higher aqueous solubility than monohydrochlorides (HE-6462, QK-2536) due to increased ionic character .

- Hydration : The hydrate form in JT-8436 enhances crystalline stability but may reduce shelf life under humid conditions .

Biological Activity

1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate, also known by its CAS number 1156884-70-6, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevance in therapeutic applications.

- Molecular Formula : C₆H₁₃Cl₂N₃

- Molecular Weight : 198.1 g/mol

- CAS Number : 1156884-70-6

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including its effects on cancer cells, neurodegenerative diseases, and antimicrobial properties.

1. Anticancer Activity

Research indicates that compounds with imidazole rings exhibit significant anticancer properties. The compound has shown potential in:

- Inducing apoptosis in cancer cell lines.

- Inhibiting pathways related to tumor growth.

A study highlighted that derivatives of imidazole can enhance the cytotoxicity against specific cancer cell lines by interfering with cellular signaling pathways associated with proliferation and survival .

2. Neuroprotective Effects

Imidazole compounds are also being investigated for their neuroprotective properties. They may act as acetylcholinesterase inhibitors, which can be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications.

3. Antimicrobial Properties

The compound has demonstrated activity against various microbial strains. Its effectiveness against pathogens can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives, including this compound:

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Enzyme Inhibition : Inhibition of enzymes like acetylcholinesterase contributes to neuroprotective effects.

- Membrane Disruption : Interference with microbial cell membranes leads to antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate in laboratory settings?

- Methodology : Synthesis typically involves cyclization or substitution reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been used for analogous imidazole derivatives . Optimize reaction conditions (e.g., temperature, pH) to minimize by-products. Purification via recrystallization or column chromatography is critical for achieving high purity. Reference standards (e.g., HPLC-grade materials) should be used to confirm product identity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact. Work in a fume hood with adequate ventilation .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydration/degradation. Monitor stability via periodic NMR or LC-MS analysis .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing its molecular structure?

- Methodology :

- X-ray crystallography : Use SHELXL for structure refinement. Collect intensity data with modern detectors (e.g., CCD) and resolve hydrogen bonding networks to confirm hydration states .

- Spectroscopy : Employ -/-NMR to verify imidazole ring protons and amine groups. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 185.08 for the free base) .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed using HPLC or LC-MS?

- Methodology :

-

Column selection : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA).

-

Detection : UV at 210–220 nm for imidazole derivatives. LC-MS (Q-TOF) identifies trace impurities (e.g., unreacted intermediates or degradation products).

-

Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP-grade reference materials) .

Impurity ID Structure CAS No. Detection Limit (ppm) Imp. F(EP) 2-(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine HCl n/a ≤0.1 Imp. G(EP) N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine HCl n/a ≤0.05

Q. What strategies optimize the synthesis yield while minimizing by-products?

- Methodology :

- Catalyst optimization : Screen transition-metal catalysts (e.g., nickel or palladium) to enhance regioselectivity .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation. Adjust stoichiometry if unreacted starting materials persist.

- By-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents. Pilot-scale trials can identify scalability challenges .

Q. How can researchers evaluate its biological activity in receptor-binding assays?

- Methodology :

- Target selection : Focus on histamine receptors (e.g., HR or HR) due to structural similarity to histamine derivatives .

- Assay design : Use radioligand displacement assays (H-labeled antagonists) or calcium flux assays (FLIPR) for functional activity.

- Data analysis : Calculate IC values via nonlinear regression. Compare with reference agonists/antagonists (e.g., immepip for HR) .

Contradictions and Limitations

- Crystallography vs. Spectroscopy : While X-ray crystallography (SHELXL) provides definitive structural data , hydrated forms may require low-temperature data collection to avoid crystal degradation.

- Impurity Standards : Some impurities lack CAS numbers or certified reference materials, necessitating in-house synthesis for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.